

Isorhoifolin: A Comprehensive Technical Guide for Researchers

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An In-depth Examination of the Chemical Structure, Physicochemical Properties, Biological Activities, and Experimental Protocols of the Flavonoid Glycoside **Isorhoifolin**.

Introduction

Isorhoifolin, a flavonoid glycoside chemically known as apigenin-7-O-rutinoside, is a naturally occurring compound found in a variety of plants, including those of the Citrus genus. As a member of the flavonoid family, **isorhoifolin** has garnered significant interest within the scientific community due to its diverse and promising biological activities. These include antioxidant, anti-inflammatory, anticancer, and antidiabetic properties. This technical guide provides a detailed overview of the chemical structure and properties of **isorhoifolin**, a summary of its key biological activities with associated signaling pathways, and a compilation of relevant experimental protocols to aid researchers in the fields of pharmacology, drug discovery, and natural product chemistry.

Chemical Structure and Identification

Isorhoifolin is characterized by a flavone backbone (apigenin) linked to a rutinoside sugar moiety (a disaccharide composed of rhamnose and glucose) at the 7-hydroxyl position.

Table 1: Chemical Identifiers of Isorhoifolin



Identifier	Value	Reference(s)	
IUPAC Name	5-hydroxy-2-(4- hydroxyphenyl)-7- [[(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- [[(2R,3R,4R,5R,6S)-3,4,5- trihydroxy-6-methyl-oxan-2- yl]oxymethyl]oxan-2- yl]oxy]chromen-4-one	[1][2]	
Synonyms	Apigenin-7-O-rutinoside, Isorhoifoline, Diosmin EP Impurity C	[2][3][4]	
CAS Number	552-57-8	[1][2]	
Molecular Formula	C27H30O14	[1]	
SMILES	C[C@H]1INVALID-LINK OC[C@@H]2INVALID-LINK OC3=CC(=C4C(=C3)OC(=CC 4=0)C5=CC=C(C=C5)O)O)O) O)O)O)O">C@@HO	[1]	
InChI Key	FKIYLTVJPDLUDL- SLNHTJRHSA-N	[1]	

Physicochemical Properties

The physicochemical properties of **isorhoifolin** are crucial for its handling, formulation, and understanding its pharmacokinetic profile. It typically presents as a solid, white-beige, or off-white to light yellow powder.[5][6]

Table 2: Physicochemical Properties of Isorhoifolin



Property	Value	Reference(s)
Molecular Weight	578.52 g/mol	[7]
Melting Point	269-275 °C	[3][5]
Boiling Point (Predicted)	912.7 ± 65.0 °C	[5]
Density (Predicted)	1.69 ± 0.1 g/cm ³	[5]
pKa (Predicted)	6.13 ± 0.40	[5]
LogP (Predicted)	-0.8 to 1.05	[1][3]
Solubility	Soluble in DMSO and methanol; Insoluble in water.	[5][6]

Biological Activities and Signaling Pathways

Isorhoifolin exhibits a range of biological activities that are of significant interest for drug development. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Isorhoifolin and its isomer, rhoifolin, have demonstrated potent anti-inflammatory effects. These effects are primarily mediated through the inhibition of pro-inflammatory signaling pathways.

- NF-κB Pathway: **Isorhoifolin** has been shown to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[8] By inhibiting the phosphorylation of IκB-α, **isorhoifolin** prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][8]
- MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key target. Isorhoifolin can modulate the phosphorylation of MAPK family members, including JNK, which is involved in the inflammatory response.

Foundational & Exploratory

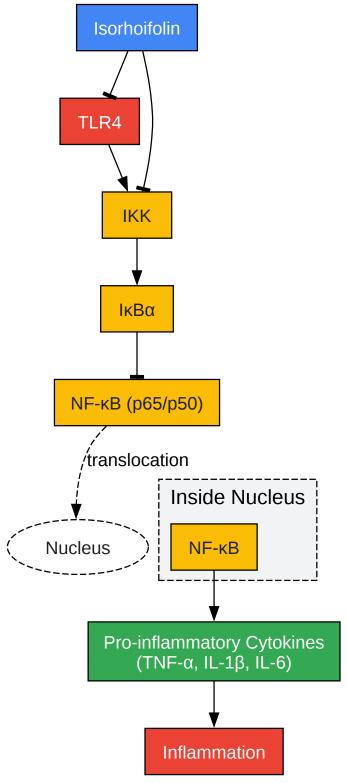




• TLR4 Signaling: **Isorhoifolin** can also attenuate inflammation by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in the innate immune response and the production of inflammatory mediators.



Isorhoifolin Anti-inflammatory Signaling



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Isorhoifolin's inhibition of the NF-κB pathway.

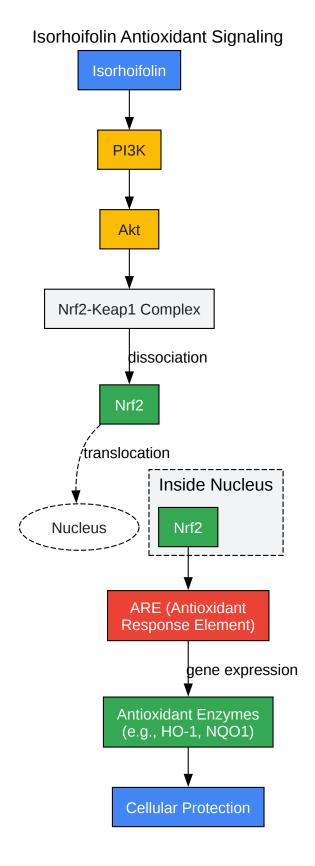


Antioxidant Activity

Isorhoifolin possesses significant antioxidant properties, which are attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems.

 Nrf2 Pathway: A key mechanism of its antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. The activation of Nrf2 by isorhoifolin is thought to be mediated, in part, through the PI3K/Akt signaling pathway.





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Isorhoifolin activates the Nrf2 antioxidant pathway.



Anticancer Activity

Isorhoifolin has demonstrated cytotoxic effects against various cancer cell lines. Its anticancer mechanisms include the induction of apoptosis and inhibition of cell proliferation.

- Apoptosis Induction: Isorhoifolin can induce apoptosis through the intrinsic mitochondrial
 pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and Bak, and
 the downregulation of anti-apoptotic proteins like Bcl-2. This leads to the activation of
 caspases, which are key executioners of apoptosis.
- Cell Cycle Arrest: Isorhoifolin can also arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells.

Table 3: In Vitro Anticancer Activity of Isorhoifolin (IC50 Values)

Cell Line	Cancer Type	IC50 (μM)	Reference(s)
HCT116	Colon Cancer	22.4	[8]
HTB-26	Breast Cancer	10-50	[8]
PC-3	Prostate Cancer	10-50	[8]
HepG2	Liver Cancer	10-50	[8]

Antidiabetic Activity

Isorhoifolin has shown potential in the management of diabetes. Its antidiabetic effects are linked to its ability to improve glucose metabolism and insulin sensitivity.

- Glucose Uptake: Isorhoifolin can enhance glucose uptake in peripheral tissues, which is a crucial step in maintaining glucose homeostasis.
- Enzyme Inhibition: It may also inhibit enzymes involved in carbohydrate digestion, such as α-amylase and α-glucosidase, thereby reducing postprandial hyperglycemia.

Experimental Protocols



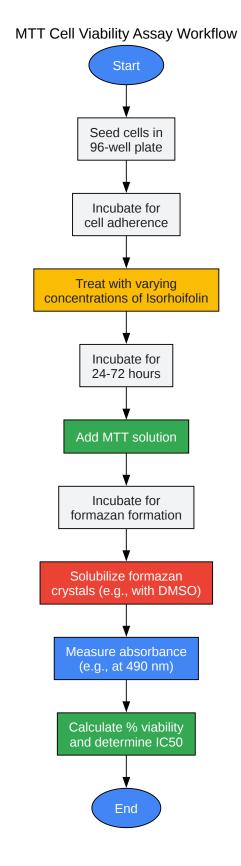
This section provides an overview of common experimental methodologies used to evaluate the biological activities of **isorhoifolin**.

In Vitro Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of **isorhoifolin** on cancer cell lines and to calculate its IC_{50} value.

- Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of **isorhoifolin** (typically in a series of dilutions) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
- MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
 Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Solubilization and Measurement: The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the **isorhoifolin** concentration and fitting the data to a dose-response curve.[4][6]





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A typical workflow for an MTT assay.



In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This animal model is commonly used to evaluate the acute anti-inflammatory activity of compounds.

- Animals: Rodents, such as rats or mice, are used for this study.
- Treatment: Animals are divided into groups: a control group, a positive control group (treated
 with a standard anti-inflammatory drug like indomethacin), and one or more experimental
 groups treated with different doses of isorhoifolin. The test compounds are typically
 administered orally or intraperitoneally.
- Induction of Edema: After a specific period post-treatment, a sub-plantar injection of a
 phlogistic agent, such as carrageenan, is administered into the paw of each animal to induce
 localized inflammation and edema.
- Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
- Data Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume to that of the control group.

In Vivo Antidiabetic Assay (Alloxan-Induced Diabetic Model)

This model is used to assess the antidiabetic potential of **isorhoifolin**.

- Induction of Diabetes: Diabetes is induced in experimental animals (e.g., mice or rats) by a single intraperitoneal injection of alloxan monohydrate.[1] Alloxan selectively destroys pancreatic β-cells, leading to hyperglycemia. Animals with blood glucose levels above a certain threshold (e.g., 450 mg/dL) are selected for the study.[1]
- Experimental Groups: The diabetic animals are divided into several groups: a diabetic control group, a positive control group (treated with a standard antidiabetic drug like glibenclamide), and experimental groups treated with different doses of **isorhoifolin**.[1] A group of non-diabetic animals serves as a normal control.



- Treatment and Monitoring: The animals are treated with the respective compounds daily for a specified duration (e.g., 28 days).[1] Body weight and fasting blood glucose levels are monitored regularly.
- Biochemical Analysis: At the end of the study, blood samples are collected to measure various biochemical parameters, including blood glucose, insulin levels, and markers of liver and kidney function.
- Data Analysis: The effects of isorhoifolin on blood glucose levels and other parameters are compared between the different groups to evaluate its antidiabetic efficacy.

Conclusion

Isorhoifolin is a flavonoid glycoside with a well-defined chemical structure and a promising profile of biological activities. Its anti-inflammatory, antioxidant, anticancer, and antidiabetic properties, mediated through the modulation of key signaling pathways, make it a compelling candidate for further investigation in drug discovery and development. The experimental protocols outlined in this guide provide a framework for researchers to explore the therapeutic potential of this natural compound. Further studies are warranted to fully elucidate its mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and safety in preclinical and clinical settings.

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